molecular formula C19H22O2 B3024260 4-Tert-butyl-4'-ethoxybenzophenone CAS No. 951884-64-3

4-Tert-butyl-4'-ethoxybenzophenone

Cat. No.: B3024260
CAS No.: 951884-64-3
M. Wt: 282.4 g/mol
InChI Key: WGUFAIJABDMLQK-UHFFFAOYSA-N
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Description

4-Tert-butyl-4'-ethoxybenzophenone is a useful research compound. Its molecular formula is C19H22O2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Magnetism of Rare-Earth Metal Compounds

Research on tetranuclear and pentanuclear compounds of rare-earth metals utilizing Schiff-base proligands, including those structurally related to 4-Tert-butyl-4'-ethoxybenzophenone, highlights their synthesis and magnetism. These studies reveal the potential for designing new magnetic materials with specific arrangements of metal atoms and nuclearities, offering insights into weak ferromagnetic and antiferromagnetic interactions and single-molecule magnet behavior under applied fields (Yadav et al., 2015).

Oxidation and Antioxidant Effects

Research on the oxidation products of ester-based oils with and without antioxidants identified by stable isotope labelling and mass spectrometry provides insights into the oxidative degradation behavior of similar compounds. This study also explores the role of antioxidants in enhancing resistance against oxidation, relevant to the potential antioxidant applications of this compound (Frauscher et al., 2017).

Thermal and Mechanical Properties of Polymers

The synthesis of high molecular weight poly(arylene ether ketone)s containing pendant tertiary butyl groups, derived from aromatic bisphenol similar to this compound, shows the impact of molecular structure on the physical, thermal, mechanical, and adhesion properties of polymers. This indicates the potential for this compound to influence the properties of polymer materials (Yıldız et al., 2007).

Synthesis and Characterization of Metal Complexes

Research involving the synthesis and characterization of Ti complexes using related compounds demonstrates the formation of complexes with diverse nuclear structures. This has implications for the potential use of this compound in synthesizing metal-organic frameworks or complexes with specific functional properties (Glaser et al., 2004).

Antioxidant Activity in Synthetic Phenolic Compounds

A study on the antioxidant activity of synthetic phenolic compounds, including butylated hydroxytoluene (BHT), in resin-based dental sealants, highlights the use of SPAs (synthetic phenolic antioxidants) to inhibit oxidative reactions and prolong product shelf-life. This suggests potential applications for this compound in similar roles, given its structural similarity to other phenolic antioxidants (Wang et al., 2016).

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-5-21-17-12-8-15(9-13-17)18(20)14-6-10-16(11-7-14)19(2,3)4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUFAIJABDMLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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